molecular formula C14H15N3O4S B2794619 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 901002-59-3

3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No. B2794619
CAS RN: 901002-59-3
M. Wt: 321.35
InChI Key: RZEQOJJFQPIVTH-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide, also known as TDB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TDB is a thiadiazole derivative that exhibits potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the development of novel therapeutics for various diseases.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which regulates the expression of genes involved in inflammation and immune response. 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular redox status and antioxidant defense.
Biochemical and Physiological Effects
3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide has been shown to exhibit potent anti-inflammatory effects in various animal models of inflammation, including colitis, arthritis, and encephalomyelitis. 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide has also been demonstrated to modulate the activity of immune cells, such as macrophages and dendritic cells, which play a crucial role in the immune response. Additionally, 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide has been shown to have antioxidant and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. Additionally, 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is soluble in both water and organic solvents, making it versatile for use in different experimental settings. However, 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide has some limitations, including its relatively low potency compared to other anti-inflammatory compounds and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide. One potential direction is the development of 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide derivatives with improved potency and selectivity for specific targets. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide in animal models and humans to determine its suitability for clinical use. Additionally, the potential use of 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide in combination with other therapeutics for the treatment of complex diseases should be explored. Finally, the development of novel drug delivery systems for 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide could enhance its therapeutic efficacy and reduce potential toxicity.

Synthesis Methods

The synthesis of 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-(2-oxopropyl)-1,2,4-thiadiazole-5-amine to produce 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide. The synthesis of 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide has been optimized to yield high purity and yield, making it suitable for large-scale production.

Scientific Research Applications

3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. Additionally, 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide has been demonstrated to modulate the activity of immune cells, such as macrophages and dendritic cells, which play a crucial role in the immune response.

properties

IUPAC Name

3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-8(18)4-12-15-14(22-17-12)16-13(19)9-5-10(20-2)7-11(6-9)21-3/h5-7H,4H2,1-3H3,(H,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEQOJJFQPIVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide

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